8-Bromo-9-methyl-9H-adenine
Overview
Description
8-Bromo-9-methyl-9H-adenine is a DNA radiosensitizer that inhibits DNA single-strand break repair in cells . It is a brominated derivative of adenine . The molecular formula of 8-Bromo-9-methyl-9H-adenine is C5H4BrN5 .
Molecular Structure Analysis
The molecular structure of 8-Bromo-9-methyl-9H-adenine involves a bromine atom at the 8-position of the adenine base . The presence of the bromine atom in the 8-position of 9-substituted adenines promotes interaction with adenosine receptors .Scientific Research Applications
Spectroscopy and Photophysics
- IR Spectroscopy: Research has utilized IR spectroscopy to study isolated neutral and protonated adenine, including derivatives like 9-methyladenine, revealing insights into their tautomeric forms and conformations (van Zundert et al., 2011).
- Ultrafast Dynamics: Ultrafast pump-probe spectroscopy in solution has been used to observe the relaxation of the excited singlet state in adenine and its derivatives, offering a deeper understanding of their nonradiative decay mechanisms (Cohen et al., 2003).
Molecular Interactions and Structural Analysis
- Enzyme-Coenzyme Interactions: Studies on enzyme binding with NADH analogues, including those substituted at the adenine 8-position, help in understanding the impact of adenine modifications on biological processes (Lappi et al., 1980).
- Crystal Structure Analysis: Investigations into the crystalline structures of adenine derivatives, such as 9-ethyl-8-bromoadenine complexes, have been instrumental in understanding base-pairing configurations and their implications (Tavale et al., 1969).
Nucleoside and Nucleotide Analogs Synthesis
- Acyclic Nucleoside and Nucleotide Analogs: Synthesis of adenine 8,N-anhydronucleosides and the exploration of their potential applications highlight the versatility of adenine derivatives in medicinal chemistry (Mészárosová et al., 2000).
Receptor Interaction Studies
- Adenosine Receptor Ligands: The development of 8-bromo-9-alkyl adenine derivatives as tools for creating new adenosine receptor ligands showcases the potential of modified adenines in pharmacology (Lambertucci et al., 2009).
Safety And Hazards
properties
IUPAC Name |
8-bromo-9-methylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDGKILGBQWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356366 | |
Record name | 8-Bromo-9-methyl-9H-adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-9-methyl-9H-adenine | |
CAS RN |
56489-40-8 | |
Record name | 8-Bromo-9-methyl-9H-adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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